Marrubiin is a natural product found in Marrubium globosum, Marrubium trachyticum, and other organisms with data available.
Marrubiin
CAS No.: 465-92-9
VCID: VC21336157
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Marrubiin is a diterpenoid lactone that serves as the bitter principle in various medicinal plants, particularly those belonging to the Lamiaceae family. It is most notably found in Marrubium vulgare, commonly known as horehound, and other species within the Marrubium genus . Marrubiin has garnered significant attention due to its diverse pharmacological properties, including antinociceptive, antioxidant, antigenotoxic, cardioprotective, vasorelaxant, gastroprotective, antispasmodic, immunomodulating, antioedematogenic, analgesic, and antidiabetic activities . Extraction and IsolationMarrubiin can be extracted from Marrubium species using various methods. Supercritical CO2 extraction is particularly effective, with conditions such as 100 bar and 50 °C significantly increasing the yield of marrubiin . The compound is often isolated in high purity for research purposes, making it suitable for advanced analytical techniques like HPLC and mass spectrometry . Research Findings and ApplicationsRecent studies have highlighted marrubiin's potential as a lead compound in drug development. Its acetylcholinesterase inhibitory activity suggests potential applications in neurodegenerative diseases . Additionally, marrubiin's stability and low catabolism make it an attractive candidate for further modification and optimization in therapeutic applications . Table: Marrubiin Content in Different Extraction Conditions
This significant increase in marrubiin content at higher temperatures underscores the importance of optimizing extraction conditions for maximizing yield . |
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CAS No. | 465-92-9 | ||||||
Product Name | Marrubiin | ||||||
Molecular Formula | C20H28O4 | ||||||
Molecular Weight | 332.4 g/mol | ||||||
IUPAC Name | (1R,4S,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-3-one | ||||||
Standard InChI | InChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3/t13-,15-,16+,18+,19+,20-/m1/s1 | ||||||
Standard InChIKey | HQLLRHCTVDVUJB-OBHOOXMTSA-N | ||||||
Isomeric SMILES | C[C@@H]1C[C@@H]2[C@H]3[C@](CCC[C@@]3([C@]1(CCC4=COC=C4)O)C)(C(=O)O2)C | ||||||
Canonical SMILES | CC1CC2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C | ||||||
Synonyms | marrubiin | ||||||
PubChem Compound | 73401 | ||||||
Last Modified | Aug 15 2023 |
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